methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate
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Overview
Description
Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate is a chemical compound with the molecular formula C13H14N2O5 It is known for its unique structure, which includes a phthalazinone moiety and a glycine ester
Preparation Methods
The synthesis of methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7,8-dimethoxyphthalazin-1-one and glycine methyl ester.
Reaction Conditions: The reaction between 7,8-dimethoxyphthalazin-1-one and glycine methyl ester is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the phthalazinone ring or the glycine ester moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes, leading to modulation of their activity.
Pathways: It can influence various cellular pathways, such as those involved in cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate can be compared with other similar compounds, such as:
Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate: This compound shares a similar phthalazinone structure but lacks the glycine ester moiety.
N-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)glycine: This compound is similar but does not have the methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N3O6 |
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Molecular Weight |
335.31 g/mol |
IUPAC Name |
methyl 2-[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C15H17N3O6/c1-22-10-5-4-9-6-17-18(15(21)13(9)14(10)24-3)8-11(19)16-7-12(20)23-2/h4-6H,7-8H2,1-3H3,(H,16,19) |
InChI Key |
RCJJMFNWSGWTAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC(=O)OC)OC |
Origin of Product |
United States |
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